{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene
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Overview
Description
{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom, a methyl group, and an ether linkage attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of 3-bromo-2-methylbutan-2-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The reaction can be represented as follows:
3-Bromo-2-methylbutan-2-ol+Benzyl chlorideNaOH, Reflux[(3-Bromo-2-methylbutan-2-yl)oxy]methylbenzene+NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The bromine atom and ether linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the ether linkage.
2-Bromo-2-methylbutane: Similar structure but lacks the benzene ring.
Benzyl ether: Similar structure but lacks the bromine atom.
Uniqueness
{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene is unique due to the presence of both a bromine atom and an ether linkage attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90054-70-9 |
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Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
(3-bromo-2-methylbutan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-10(13)12(2,3)14-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
NUPPNQANHYELTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
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